N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide features a pyrazol-4-yl core linked to a thieno[2,3-d]pyrimidine-carboxamide scaffold. This structure combines two heterocyclic systems: a pyrazole ring substituted with methyl and phenyl groups and a thieno-pyrimidine system with dimethyl and dioxo substituents.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQMWAJTPCOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (CAS No. 78439-89-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and thieno[2,3-d]pyrimidine moieties. Its molecular formula is with a molecular weight of 357.43 g/mol. The structure includes multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
- Several studies have shown that derivatives of the pyrazole family possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .
2. Antioxidant Properties
- The antioxidant potential of pyrazole derivatives has been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
3. Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase : It was screened against human recombinant alkaline phosphatase (h-TNAP) and showed moderate inhibition .
- Ecto-Nucleotide Triphosphate Diphosphohydrolase : Inhibitory effects were also observed against ecto-nucleotide triphosphate diphosphohydrolase, suggesting potential utility in modulating nucleotide metabolism .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazole derivatives indicated that the target compound exhibited significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 50 to 100 µg/mL .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL. This suggests a strong capacity for reducing oxidative damage in cellular environments .
Research Findings Summary Table
Scientific Research Applications
Antitumor Properties
Research indicates that this compound exhibits potential antitumor activity. Preliminary studies have shown that derivatives may induce apoptosis in cancer cells through various mechanisms.
In Vitro Studies
Several in vitro assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
These results suggest that the compound has significant potential as an anticancer agent.
Case Study: PARP Inhibition
In a study focusing on the inhibition of PARP by the compound, researchers demonstrated that treatment with the compound led to significant reductions in cell viability in MCF-7 breast cancer cells. The study highlighted the potential for developing PARP inhibitors based on this compound's structure.
Case Study: Antitumor Activity
Another case study evaluated the antitumor efficacy of derivatives of this compound in vivo. Mice bearing tumors treated with these derivatives showed a marked decrease in tumor size compared to control groups. The findings support further investigation into the therapeutic applications of this class of compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
a) N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide ()
- Structural Differences: The isoindole-1,3-dione moiety replaces the thieno-pyrimidine system.
- The absence of dimethyl/dioxo substituents in the isoindole derivative could also affect solubility.
b) N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-oxoindol-3-yl)hydrazinecarbothioamide ()
- Structural Differences: A thiourea (-NH-CS-NH-) linker and 2-oxoindole substituent replace the carboxamide and thieno-pyrimidine groups.
- Implications: The thiourea group enhances hydrogen-bonding capacity (donor/acceptor sites) but may increase susceptibility to hydrolysis. The 2-oxoindole substituent could confer distinct kinase inhibition properties compared to the thieno-pyrimidine system.
Heterocyclic Core Modifications
a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structural Differences: A fused imidazo-pyridine core replaces the thieno-pyrimidine system.
b) Pyrido[2,3-d:6,5-d']dipyrimidine-4,6(1H,7H)-dione derivatives ()
- Structural Differences: A pyrido-dipyrimidine core with dioxo groups replaces the thieno-pyrimidine scaffold.
- Implications: The pyrido-dipyrimidine system introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. This may improve solubility but reduce membrane permeability compared to the sulfur-containing thieno-pyrimidine.
Functional Group Impact on Physicochemical Properties
Key Observations :
- The target compound’s thieno-pyrimidine core balances moderate solubility with metabolic stability due to sulfur content.
- Pyrido-dipyrimidines () prioritize solubility over lipophilicity, impacting bioavailability.
Preparation Methods
Cyclocondensation with Carbonyl Reactants
Aminothiophene intermediates, such as 2-aminothiophene-3-carboxamide, undergo cyclocondensation with formamide or urea derivatives to form the pyrimidine ring. For example, treatment of 2-aminothiophene 1a with excess formamide at 180°C yields thieno[2,3-d]pyrimidin-4(3H)-one 2a with 76–97% efficiency. Similarly, substituting formamide with trichloroacetonitrile in acetic acid saturated with HCl gas introduces a trichloromethyl group at position 2, as demonstrated in the synthesis of 13 (90% yield).
Chlorination and Functionalization
The thienopyrimidin-4-one intermediate undergoes chlorination at position 4 using phosphorus oxychloride (POCl₃). In a representative procedure, refluxing IIa–k or Va–m derivatives with POCl₃ (18.9 equivalents) for 4–12 hours generates 4-chlorothieno[2,3-d]pyrimidines. These intermediates exhibit high reactivity, enabling subsequent nucleophilic substitutions.
Introduction of the Carboxamide Group
The carboxamide moiety at position 6 is introduced via nitrile hydrolysis or direct amidation .
Nitrile Hydrolysis
3-Cyanothiophene derivatives serve as precursors. For instance, 2-amino-3,5-dicyanothiophene 7a reacts with formic acid to yield the primary amide 8a . Alternatively, alkaline hydrolysis using NaOH in isopropanol converts nitriles to carboxamides, as seen in the synthesis of Vf .
Direct Amidation
Carboxylic acid derivatives on the thienopyrimidine core react with amines via coupling agents. In a protocol adapted from, 3-chlorobenzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide IV in dichloromethane (DCM) and triethylamine (TEA).
Attachment of the Pyrazolyl Substituent
The N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) group is incorporated via amide bond formation or nucleophilic substitution .
Synthesis of the Pyrazole Moiety
The pyrazole ring is synthesized via the Knorr pyrazole reaction, condensing ethyl acetoacetate with phenylhydrazine. Subsequent methylation at positions 1 and 5 introduces the dimethyl groups.
Coupling to the Thienopyrimidine Core
The pyrazol-4-amine derivative reacts with the chlorinated thienopyrimidine intermediate. In a method analogous to, morpholine substitution is replaced by the pyrazole amine. For example, heating 4-chlorothieno[2,3-d]pyrimidine with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in ethanol/isopropanol (1:1) and TEA at 80°C affords the target compound.
Optimization and Characterization
Reaction Condition Optimization
Q & A
Q. Basic Research Focus
- Single-crystal X-ray diffraction : Critical for unambiguous structural confirmation, as demonstrated for analogous pyrazole-acetamide derivatives (e.g., R-factor = 0.064 for precise bond-length analysis) .
- NMR spectroscopy : Use ¹H/¹³C NMR to assign hydrogen and carbon environments, particularly for distinguishing keto-enol tautomers in the pyrazol-4-yl group .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns, ensuring alignment with theoretical values (e.g., <5 ppm error threshold) .
Methodological Note : Combine X-ray data with computational geometry optimization (DFT) to resolve ambiguities in flexible moieties .
How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved during structural elucidation?
Q. Advanced Research Focus
- Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values for key protons and carbons. For example, discrepancies in keto-enol tautomer populations can be resolved via variable-temperature NMR .
- Dynamic crystallography : Perform temperature-dependent X-ray studies to capture conformational flexibility in the tetrahydrothieno[2,3-d]pyrimidine ring .
- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm substituent orientations .
Case Study : In related compounds, conflicting NOE signals were resolved by correlating crystallographic torsion angles with NMR-derived spatial proximities .
What computational strategies can optimize reaction conditions for synthesizing this compound?
Q. Advanced Research Focus
- Reaction path searching : Use quantum chemical methods (e.g., DFT or ab initio) to identify low-energy pathways for cyclization steps. ICReDD’s approach combines computed activation barriers with experimental screening to prioritize viable conditions .
- Machine Learning (ML) : Train models on analogous heterocyclic syntheses to predict optimal solvents, catalysts, and temperatures. For instance, ML-guided optimization reduced trial-and-error in imidazo[1,2-a]pyridine derivatives by 40% .
- Microkinetic modeling : Simulate multi-step mechanisms to identify rate-limiting steps (e.g., amidation vs. cyclization) and adjust reagent stoichiometry accordingly .
How can researchers design experiments to explore bioactivity while ensuring compound purity?
Q. Advanced Research Focus
- Purity control : Employ preparative HPLC with UV/Vis detection (λ = 254 nm) to isolate >95% pure fractions. Monitor degradation using stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) .
- Bioactivity assays :
- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) with IC₅₀ determination. For pyrazole-thienopyrimidine hybrids, prioritize targets like COX-2 or TNF-α based on structural analogs .
- Metabolic stability : Assess hepatic microsomal stability via LC-MS/MS to guide lead optimization .
- Structure-activity relationship (SAR) : Synthesize derivatives with modifications to the phenyl or dimethyl groups and correlate with activity data .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Solvent selection : Replace DMF with alternative polar aprotic solvents (e.g., NMP) to improve scalability and ease of removal .
- Catalyst recycling : For Pd-catalyzed steps, use immobilized catalysts or aqueous-organic biphasic systems to reduce metal leaching .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time, ensuring consistency across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
